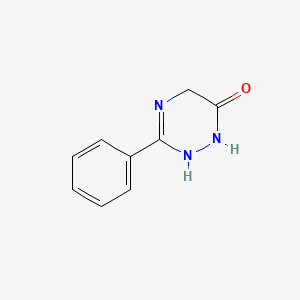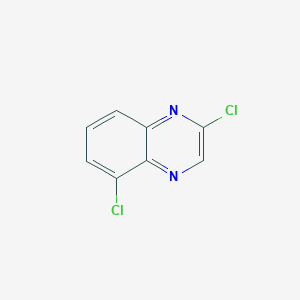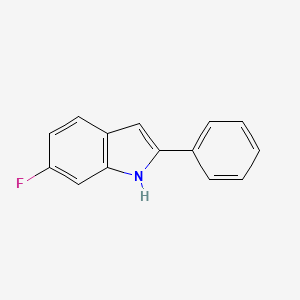
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
描述
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound that features a triazine ring fused with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a phenylhydrazine derivative with a suitable carbonyl compound, followed by cyclization in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to more reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized triazine derivative, while reduction could produce a more reduced form.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
Phenylhydrazine Derivatives: Compounds with related functional groups.
Other Triazine Derivatives: Compounds with variations in the triazine ring or substituents.
Uniqueness
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is unique due to its specific combination of a phenyl group and a triazine ring, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGNBGROCJEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447600 | |
| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82507-66-2 | |
| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions that 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo?
A: This compound exhibits diverse reactivity. For instance, it reacts with phosphorus pentasulfide to yield the corresponding 6-thione derivative. [] It can also undergo methylation reactions, both at the nitrogen atoms and the 6-thione group (if present). [, ] Additionally, it can be modified through Mannich reactions at the nitrogen atom, introducing substituents like morpholinomethylene. []
Q2: Can 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one be oxidized?
A: Yes, 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, a derivative of the compound, undergoes aerial oxidation, resulting in a mixture of 1-methyl-3-phenyl-1,2,4-triazin-6(1H)-one and 1-methyl-3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione. [] This highlights the susceptibility of the dihydrotriazinone ring to oxidation. Interestingly, further oxidation of the dehydro derivative with Oxone® leads to a rearrangement, forming a triazole ring. []
Q3: What is the significance of studying the tautomeric forms of these triazinones?
A: Understanding the tautomeric preferences is crucial as it directly impacts the compound's reactivity and potential biological activity. For example, research confirmed that 2-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one exists in a zwitterionic form in the solid state, while 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one adopts a non-ionic tautomer. [] This information is vital for predicting the molecule's behavior in different chemical environments.
Q4: Has 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one been explored for its anticancer potential?
A: Yes, research has explored the synthesis and anticancer evaluation of various 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives. [] This study highlights the potential of modifying this scaffold for developing novel anticancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















